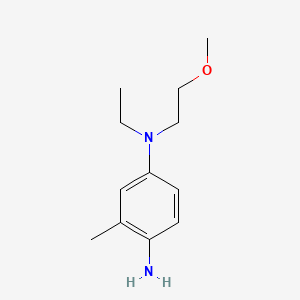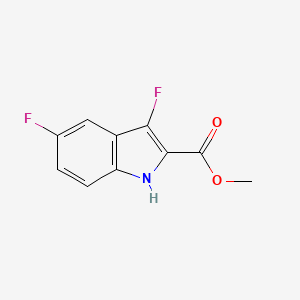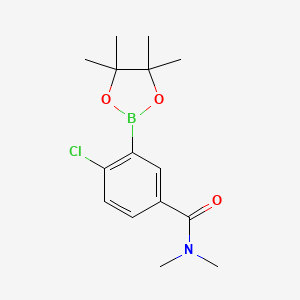![molecular formula C16H19N3O B13728917 2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2'-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile](/img/structure/B13728917.png)
2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2'-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2’-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique bicyclic framework, which includes a nitrogen-containing heterocycle fused to a cyclopentane ring. The presence of the oxirane ring adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2’-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile typically involves multiple steps, starting from simpler precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This can be achieved through various methodologies, including intramolecular S_N2 reactions and desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This might include the use of flow chemistry techniques and continuous processing to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2’-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Conversion of nitrile to primary amine.
Substitution: Formation of substituted oxirane derivatives.
Scientific Research Applications
2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2’-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile has significant potential in various fields:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2’-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on biomolecules .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane-2-carboxylic acid: Shares the bicyclic core but lacks the oxirane and pyridine-4-carbonitrile groups.
(1R,2S,3S,4S,5R)-8-Azabicyclo[3.2.1]octane-1,2,3,4-tetrol: Contains multiple hydroxyl groups instead of the oxirane and nitrile functionalities.
Uniqueness
2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2’-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile is unique due to its combination of a spirocyclic structure, an oxirane ring, and a nitrile group, which confer distinct reactivity and potential biological activity .
Properties
Molecular Formula |
C16H19N3O |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-[1-[(1R,5S)-spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile |
InChI |
InChI=1S/C16H19N3O/c1-11(15-6-12(9-17)4-5-18-15)19-13-2-3-14(19)8-16(7-13)10-20-16/h4-6,11,13-14H,2-3,7-8,10H2,1H3/t11?,13-,14+,16? |
InChI Key |
UBTNTJLBYCJOJF-SQVIUHEXSA-N |
Isomeric SMILES |
CC(C1=NC=CC(=C1)C#N)N2[C@@H]3CC[C@H]2CC4(C3)CO4 |
Canonical SMILES |
CC(C1=NC=CC(=C1)C#N)N2C3CCC2CC4(C3)CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((1S,4S,5S)-4-(2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanol](/img/structure/B13728843.png)
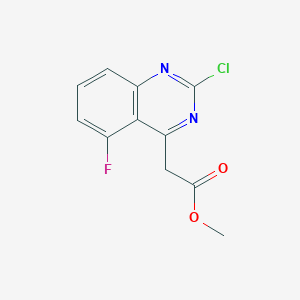
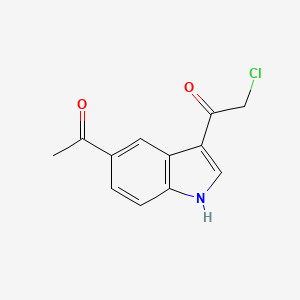
![2-[3-(5-Tetrazolyl)benzyl]isoindoline-1,3-dione](/img/structure/B13728858.png)
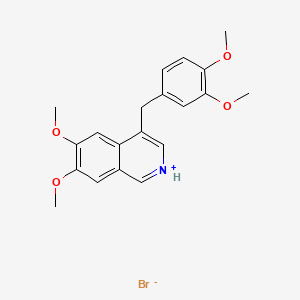
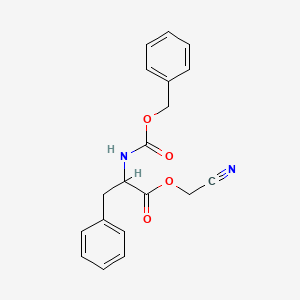
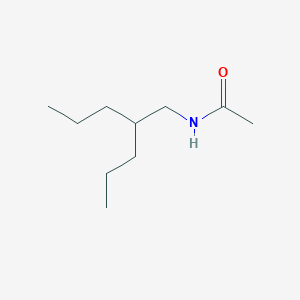

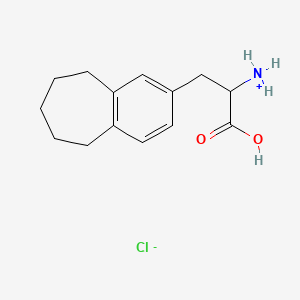
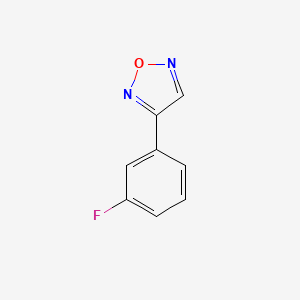
![N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13728922.png)
